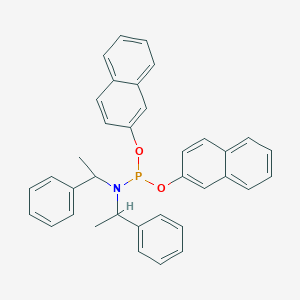
N-dinaphthalen-2-yloxyphosphanyl-1-phenyl-N-(1-phenylethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-dinaphthalen-2-yloxyphosphanyl-1-phenyl-N-(1-phenylethyl)ethanamine is a complex organic compound that features a combination of naphthalene, phosphanyl, and phenylethylamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-dinaphthalen-2-yloxyphosphanyl-1-phenyl-N-(1-phenylethyl)ethanamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-naphthol with phosphorus trichloride to form dinaphthalen-2-yloxyphosphane. This intermediate is then reacted with 1-phenylethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
N-dinaphthalen-2-yloxyphosphanyl-1-phenyl-N-(1-phenylethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-dinaphthalen-2-yloxyphosphanyl-1-phenyl-N-(1-phenylethyl)ethanamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-dinaphthalen-2-yloxyphosphanyl-1-phenyl-N-(1-phenylethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenyl-1-naphthylamine: An aromatic amine with similar structural features.
1-phenylethylamine: A primary amine with a phenylethyl group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a naphthalene and phosphanyl group.
Uniqueness
N-dinaphthalen-2-yloxyphosphanyl-1-phenyl-N-(1-phenylethyl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C36H32NO2P |
|---|---|
Poids moléculaire |
541.6 g/mol |
Nom IUPAC |
N-dinaphthalen-2-yloxyphosphanyl-1-phenyl-N-(1-phenylethyl)ethanamine |
InChI |
InChI=1S/C36H32NO2P/c1-27(29-13-5-3-6-14-29)37(28(2)30-15-7-4-8-16-30)40(38-35-23-21-31-17-9-11-19-33(31)25-35)39-36-24-22-32-18-10-12-20-34(32)26-36/h3-28H,1-2H3 |
Clé InChI |
XMBVJQDRKUGFOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P(OC3=CC4=CC=CC=C4C=C3)OC5=CC6=CC=CC=C6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13390303.png)
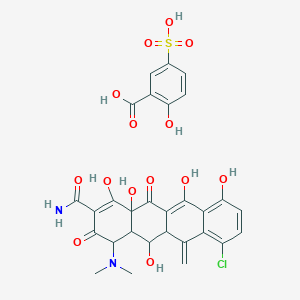
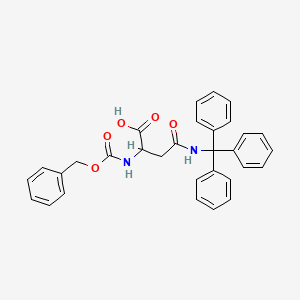
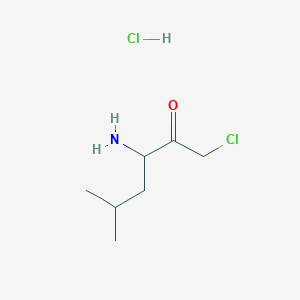
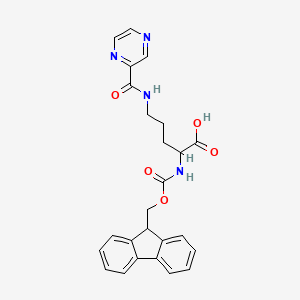
![2-(Ethylamino)-5-(hydroxymethyl)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B13390321.png)
![4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one](/img/structure/B13390324.png)
![6-amino-2-[2-[1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidin-2-yl]-2-oxoethyl]-N-(2-amino-2-oxoethyl)hexanamide](/img/structure/B13390338.png)
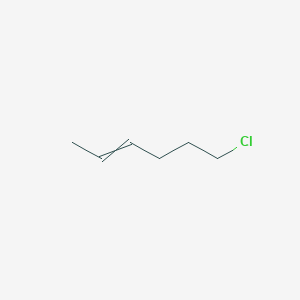
![Methyl 4a,7-dihydroxy-6-[3-(4-methoxyphenyl)prop-2-enoyloxy]-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13390354.png)
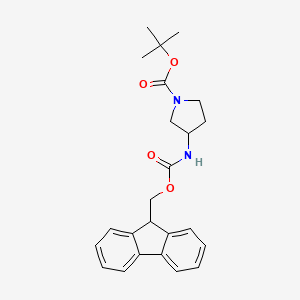
![2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile](/img/structure/B13390372.png)
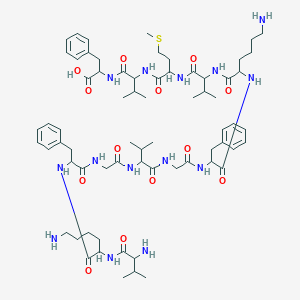
![7-[5-Hydroxy-2-(3-hydroxyoct-1-enyl)-3-methylidenecyclopentyl]hept-5-enoic acid](/img/structure/B13390375.png)
